![molecular formula C7H10N4O B2758256 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide CAS No. 1246041-84-8](/img/structure/B2758256.png)
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
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Overview
Description
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde . Another approach includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions susceptible to such transformations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been evaluated for their ability to inhibit specific cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in human cancer cells through caspase activation pathways .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10.5 |
Compound B | MCF-7 | 8.2 |
Compound C | A549 | 12.0 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have indicated that some derivatives are effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative X | E. coli | 15 µg/mL |
Derivative Y | S. aureus | 20 µg/mL |
Material Science
Organic Electronics
this compound derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and their favorable electronic properties make them suitable candidates for these technologies .
Conductivity Studies
Research indicates that the incorporation of this compound into polymer matrices can enhance the electrical conductivity of the materials. This property is particularly useful in developing conductive polymers for electronic applications.
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the nitrogen positions significantly influenced the cytotoxicity profiles of the compounds .
Case Study 2: Antimicrobial Activity Assessment
A comprehensive assessment published in the International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of several imidazo[4,5-c]pyridine derivatives against resistant strains of bacteria. The findings highlighted the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thus inhibiting blood coagulation . As a CDK inhibitor, it interferes with the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are crucial for cell division .
Comparison with Similar Compounds
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide can be compared with other imidazopyridine derivatives such as:
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound has a similar core structure but with a methylphenyl substitution, which may alter its biological activity and applications.
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: . The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct biological activities and chemical reactivity.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential and versatility
Biological Activity
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the imidazopyridine family, which is known for a diverse range of biological activities including anticancer, antibacterial, and antiviral effects.
- Chemical Formula : C₇H₁₀N₄O
- Molecular Weight : 166.18 g/mol
- IUPAC Name : 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide
- PubChem CID : 14859063
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer properties and its mechanism of action against different cancer cell lines.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Colon cancer (HCT116)
- Lung carcinoma (A549)
Case Study Findings
In a study examining related compounds:
- Compounds were tested for cytotoxicity using the MTT assay.
- The IC₅₀ values for certain derivatives ranged significantly:
- Compound 7f : IC₅₀ = 6.76 µg/mL against HCT116.
- Compound 7d : IC₅₀ = 43 µg/mL.
These findings suggest that structural modifications can enhance the cytotoxic potential of imidazopyridine derivatives.
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of anti-apoptotic proteins.
- Induction of apoptosis via mitochondrial pathways.
- Interference with cellular signaling pathways essential for cancer cell survival.
Antibacterial and Antiviral Activities
While the primary focus has been on anticancer properties, some studies have also evaluated antibacterial and antiviral activities:
- Certain derivatives have shown moderate antibacterial activity against Gram-positive bacteria.
- Antiviral assays indicated some effectiveness against RNA viruses.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazopyridines suggests that:
- Substitutions at specific positions on the imidazopyridine ring can significantly alter biological activity.
- For example, the introduction of lipophilic groups has been associated with enhanced potency against targeted cells.
Summary Table of Biological Activities
Compound | Activity Type | Cell Line/Organism | IC₅₀/Effect |
---|---|---|---|
7f | Anticancer | HCT116 | 6.76 µg/mL |
7d | Anticancer | HCT116 | 43 µg/mL |
- | Antibacterial | E. coli | MIC = 32 µM |
- | Antiviral | Various RNA viruses | Moderate activity |
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMCXYXGDYUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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